Ethyl 1-trityl-1H-pyrazolo[3,4-C]pyridine-3-carboxylate
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Overview
Description
Ethyl 1-trityl-1H-pyrazolo[3,4-C]pyridine-3-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines.
Preparation Methods
The synthesis of Ethyl 1-trityl-1H-pyrazolo[3,4-C]pyridine-3-carboxylate typically involves the reaction of a preformed pyrazole with a pyridine derivative. One common method includes the iodization of 5-bromo-1H-pyrazolo[3,4-b]pyridine followed by protection of the NH group and subsequent reactions to introduce the trityl and ethyl ester groups . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
Ethyl 1-trityl-1H-pyrazolo[3,4-C]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the trityl group, to form various derivatives.
Common reagents used in these reactions include iodine, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 1-trityl-1H-pyrazolo[3,4-C]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Ethyl 1-trityl-1H-pyrazolo[3,4-C]pyridine-3-carboxylate is unique among pyrazolopyridines due to its specific substitution pattern and the presence of the trityl and ethyl ester groups. Similar compounds include:
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in their substitution patterns.
1H-pyrazolo[3,4-d]pyridines: These are another class of pyrazolopyridines with different fusion patterns and biological activities.
Properties
Molecular Formula |
C28H23N3O2 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
ethyl 1-tritylpyrazolo[3,4-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C28H23N3O2/c1-2-33-27(32)26-24-18-19-29-20-25(24)31(30-26)28(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-20H,2H2,1H3 |
InChI Key |
PBTCACOLGWPNSC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C2=C1C=CN=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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